3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2h-benzo[d]azepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one is a compound that belongs to the class of benzoazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzoazepine core with hydroxypropyl and dimethoxy substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one typically involves the following steps:
Formation of the Benzoazepine Core: This can be achieved through the cyclization of appropriate precursors, such as azepine derivatives, under specific conditions.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via alkylation reactions using reagents like 3-bromopropanol.
Dimethoxylation: The dimethoxy groups are usually introduced through methylation reactions using reagents like dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions can also be tailored to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the benzoazepine core or the substituents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of appropriate electrophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced benzoazepine derivatives.
Substitution: Formation of substituted benzoazepine derivatives with various functional groups.
Scientific Research Applications
3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and dimethoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one: Lacks the hydroxypropyl group, which may affect its biological activity.
3-(3-Hydroxypropyl)-1,3-dihydro-2H-benzo[d]azepin-2-one: Lacks the dimethoxy groups, which may influence its chemical reactivity and interactions.
Uniqueness
3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one is unique due to the presence of both hydroxypropyl and dimethoxy groups, which contribute to its distinct chemical and biological properties. These substituents enhance its potential as a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C15H19NO4/c1-19-13-8-11-4-6-16(5-3-7-17)15(18)10-12(11)9-14(13)20-2/h4,6,8-9,17H,3,5,7,10H2,1-2H3 |
InChI Key |
LXRLHFMGZBLTCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.